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Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has
emerged as a revolutionary tool for genome editing, offering unprecedented potential for
therapeutic applications. However, the safe and efficient in vivo delivery of CRISPR
components remains a significant hurdle. Lipid nanoparticles (LNPs) have gained prominence
as a non-viral vector for nucleic acid delivery, owing to their low immunogenicity and versatility.
This document provides detailed application notes and protocols for the use of the novel
ionizable cationic lipidoid, 306-012B, in formulating LNPs for the effective delivery of Cas9
MRNA and single-guide RNA (sgRNA) for in vivo genome editing, with a primary focus on liver-
targeted applications.

The 306-012B lipidoid is a tail-branched, bioreducible lipid that has demonstrated superior
efficacy in mediating liver-specific in vivo genome editing compared to the gold-standard MC-3
LNP.[1][2][3] Formulations incorporating 306-012B have been shown to achieve significant
gene knockdown with a favorable safety profile, making it a promising vehicle for CRISPR-
based therapeutics.[2][4]
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Principle of 306-O12B LNP-Mediated CRISPR
Delivery

Lipid nanopatrticles formulated with the ionizable cationic lipid 306-012B encapsulate and
protect the negatively charged Cas9 mRNA and sgRNA cargo.[5] The LNP formulation also
includes helper lipids such as cholesterol, a phospholipid (like DSPC or DOPC), and a
PEGylated lipid to ensure stability, proper formulation, and controlled particle size.[6][7]

Upon intravenous administration, these LNPs circulate and are primarily taken up by
hepatocytes in the liver through endocytosis.[5][8] The acidic environment of the endosome
protonates the ionizable amine of 306-012B, leading to a net positive charge. This charge
facilitates the disruption of the endosomal membrane and the release of the Cas9 mRNA and
SgRNA into the cytoplasm.[5][9] The Cas9 mRNA is then translated into the Cas9 protein,
which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP complex
translocates to the nucleus to perform targeted gene editing.[5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of 306-012B LNPs for CRISPR-mediated
editing of the Angptl3 gene in wild-type C57BL/6 mice.

Table 1: In Vivo Genome Editing Efficiency and Protein Knockdown

Median Indel Serum ANGPTL3
. Total RNA Dose . . .
LNP Formulation Frequency (%) in Protein Reduction
(mglkg) .
Liver (%)
306-012B LNP 3.0 38.5 65.2
MC-3 LNP 3.0 14.6 25.0

Data from Qiu, M., et al. (2021).[2][8]

Table 2: Effect on Serum Lipid Levels
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. Total RNA Dose LDL-C Reduction Triglyceride (TG)
LNP Formulation .
(mgl/kg) (%) Reduction (%)
306-012B LNP 3.0 56.8 294
MC-3 LNP 3.0 15.7 16.3

Data from Qiu, M., et al. (2021).[2][8]

Table 3: Long-Term Durability of 306-012B LNP-Mediated Editing (Day 100)

Total RNA Dose Serum ANGPTL3 LDL-C Reduction .
. TG Reduction (%)
(mglkg) Reduction (%) (%)
1.0 N/A N/A N/A
2.0 N/A N/A N/A
3.0 60.0 48.1 28.6

Data from Qiu, M., et al. (2021).[10]

Experimental Protocols
Protocol 1: Preparation of 306-012B LNPs for CRISPR
Delivery

This protocol details the formulation of 306-O12B LNPs encapsulating Cas9 mRNA and sgRNA
using a microfluidic mixing method.

Materials:
e 306-012B (ionizable lipid)
e Cholesterol

¢ 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-
phosphocholine (DOPC)
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e 1, 2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(DMG-PEG)

e Cas9 mRNA

» sgRNA targeting the gene of interest

o Ethanol, 200 proof

 Citrate buffer (e.g., 50 mM, pH 4.0)

» Phosphate-buffered saline (PBS), pH 7.4

e Microfluidic mixing device (e.g., NanoAssemblr®)

o Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
o Dynamic light scattering (DLS) instrument for size and polydispersity measurement
» Ribogreen assay for RNA quantification

Procedure:

e Lipid Stock Preparation:

o Prepare a stock solution of the lipid mixture in ethanol. The optimal molar ratio of [306-
012B]:[Cholesterol]:[DOPC].[DMG-PEG] is:[38.5]:[6]:[1.5].[ 7]

e RNA Solution Preparation:

o Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). A mass ratio of 1:1.2 for Cas9
MRNA to sgRNA has been shown to be effective.[10]

e LNP Formulation:
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid solution in ethanol into one syringe and the RNA solution in citrate buffer into
another syringe.
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o The optimal weight ratio of 306-012B lipid to total RNA is 7.5:1.[7]

o Pump the two solutions through the microfluidic mixer at a specified flow rate ratio (e.g.,
3:1 aqueous to alcoholic phase).

o The rapid mixing will induce the self-assembly of the LNPs, encapsulating the RNA cargo.

 Purification and Buffer Exchange:
o Collect the formulated LNPs.

o Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa
MWCO dialysis cassette to remove ethanol and unencapsulated RNA. Alternatively, use a
TFF system for larger scale preparations.

e Characterization:

o Measure the particle size (Z-average diameter) and polydispersity index (PDI) using DLS.
Expect an average size of around 110 nm.[10]

o Determine the RNA encapsulation efficiency using a Ribogreen assay with and without a
lysing agent (e.g., 2% Triton X-100).

o Calculate the final RNA concentration.
e Storage:

o Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vivo Administration of 306-O12B LNPs in
Mice

This protocol describes the systemic administration of 306-012B LNPs to mice for liver-
targeted gene editing.

Materials:

e 306-012B LNPs encapsulating Cas9 mRNA and sgRNA
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o Wild-type C57BL/6 mice (or other appropriate strain)

o Sterile PBS,pH 7.4

« Insulin syringes (or other appropriate syringes for intravenous injection)
Procedure:

e Animal Handling:

o All animal experiments should be conducted in accordance with approved institutional
animal care and use committee (IACUC) protocols.

e Dose Preparation:
o Thaw the 306-012B LNP solution on ice.

o Dilute the LNPs to the desired final concentration with sterile PBS. Doses ranging from 1.0
to 3.0 mg/kg of total RNA have been shown to be effective.[10]

e Administration:

o Administer the diluted LNP solution to the mice via a single intravenous injection (e.g., tail
vein or retro-orbital).

e Monitoring:
o Monitor the animals for any adverse effects post-injection.
o Sample Collection and Analysis:

o At desired time points (e.g., 7 days or 100 days post-injection), collect blood samples for
serum analysis (e.g., ANGPTL3 protein levels, LDL-C, triglycerides).[2][10]

o Euthanize the mice and harvest the liver and other organs for genomic DNA extraction and
off-target analysis.
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Protocol 3: Quantification of In Vivo Genome Editing
Efficiency

This protocol outlines the general steps for assessing the on-target editing efficiency in liver
tissue.

Materials:

Genomic DNA extraction kit

PCR primers flanking the target genomic locus

High-fidelity DNA polymerase

Next-generation sequencing (NGS) platform

Alternatively: Surveyor nuclease, T7 Endonuclease |, or Sanger sequencing followed by
TIDE/ICE analysis.

Procedure:
e Genomic DNA Extraction:

o Extract genomic DNA from the harvested liver tissue using a commercial kit according to
the manufacturer's instructions.

e PCR Amplification:
o Amplify the target genomic region using PCR with high-fidelity polymerase.
e Quantification of Indels:

o Next-Generation Sequencing (NGS): This is the gold standard for quantifying editing
efficiency. Sequence the PCR amplicons and analyze the data to determine the
percentage of reads with insertions or deletions (indels) at the target site.

o Surveyor Assay / T7EIl Assay: This method involves denaturing and re-annealing the PCR
products to form heteroduplexes where mismatches occur. These mismatches are then
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cleaved by a mismatch-specific endonuclease (Surveyor nuclease or T7EI). The cleavage
products can be visualized and quantified by gel electrophoresis.

o Sanger Sequencing with TIDE/ICE Analysis: Sequence the PCR amplicons using Sanger
sequencing. The resulting chromatograms can be analyzed using online tools like Tracking
of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) to estimate the
indel frequency.
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Caption: Experimental workflow for 306-012B LNP-mediated CRISPR delivery.
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Caption: Cellular mechanism of 306-012B LNP-mediated CRISPR delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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